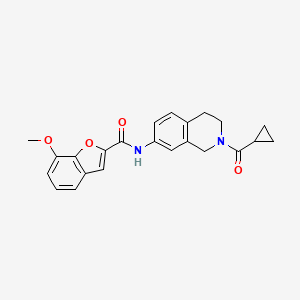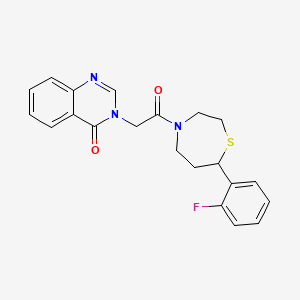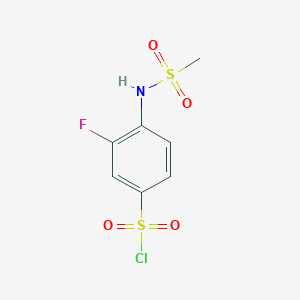
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies. For instance, the electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent is one approach to prepare alpha-fluorosulfonamides . Another method includes the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), which affords enantiopure fluorobis(phenylsulfonyl)methylated compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated sulfonamide compounds can be complex, with the presence of fluorine influencing the overall geometry and electronic distribution. The X-ray diffraction analysis of fluorinated derivatives provides unambiguous determination of absolute configuration, as seen in the organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Fluorinated sulfonamides and sulfonyl compounds participate in various chemical reactions. The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is an example of the reactivity of such compounds, leading to fluorinated derivatives with excellent enantioselectivities . The reactivity of these compounds is influenced by the presence of fluorine, which can affect the electronic properties and stability of intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic sulfonyl fluoride and sulfonyl chloride motifs have been contrasted using crystallography and Hirshfeld surface analysis . These analyses reveal how the presence of different halides in the functional groups can lead to distinct noncovalent interactions, such as hydrogen bonding and π interactions. The fluorine atom, in particular, does not participate in hydrogen bonding but forms close interactions with π bonds, which can influence the compound's solubility, stability, and reactivity.
科学的研究の応用
Tumor Localization and Diagnostic Potential
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride derivatives have been explored for their potential in tumor localization and diagnosis. Research has indicated that certain sulfur 35-labeled derivatives, including sulfonated fluorene derivatives, exhibit favorable localization in tumor tissues compared to other body tissues, which could be significant for the diagnosis and therapy of internal cancers. These studies emphasize the chemical structure's relation to tumor-localizing properties, with the aim of obtaining compounds with improved characteristics (Argus et al., 1958).
Antiinflammatory and Antiarthritic Properties
Derivatives of this compound have been synthesized and evaluated against acute and chronic inflammations in oral administration in animal models. Compounds such as 7-methanesulfonylamino-6-phenoxychromones have shown significant potency in rat models for conditions like carrageenin-induced edema and adjuvant-induced arthritis. This research indicates the potential of these compounds in developing new anti-inflammatory and antiarthritic drugs (Inaba et al., 2000).
Role in Fluoroestrogen Production
The compound's derivatives have also been utilized in the synthesis of fluorine-18-labeled estrogens, which are significant for studying estrogen receptors and hormone-related activities in biological systems. These derivatives have been used to create estrogens with high affinity for estrogen receptors, and their uptake in target tissues has been studied for potential applications in medical imaging and therapy (Kiesewetter et al., 1984).
特性
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-7-3-2-5(4-6(7)9)16(8,13)14/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPDRCPOAOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
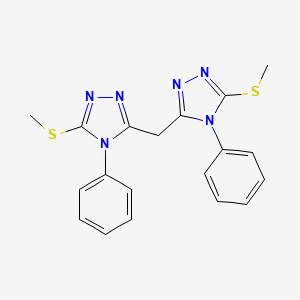
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)
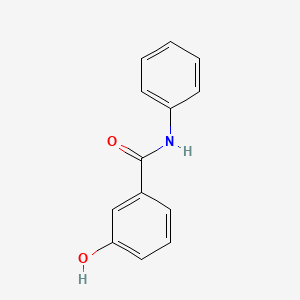
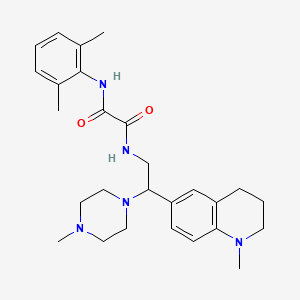
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)
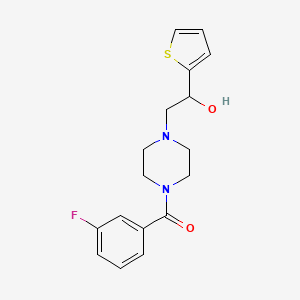
![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

